1,4-Bis(triethoxysilyl)benzene
Overview
Description
1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile that is reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .
Synthesis Analysis
BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . The synthetic route involves the acid-catalyzed exo-templating of a bis-silylated organosilica precursor followed by alkali-catalyzed pseudomorphic transformation endo-templating to generate materials with ordered arrangements on the macro-, meso-, and molecular levels .
Molecular Structure Analysis
The molecular structure of BTEB combines an ordered macro- and mesoporous structure with a crystal-like orientation of the precursor molecules in the pore walls .
Chemical Reactions Analysis
BTEB is shown to be reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .
Physical And Chemical Properties Analysis
BTEB is a clear colorless liquid . It has a refractive index of 1.456 , a boiling point of 130-133 °C/0.5 mmHg
Scientific Research Applications
Hydrolysis Behavior in Polysilsesquioxane Synthesis
1,4-Bis(triethoxysilyl)benzene (BTB) plays a crucial role in the synthesis of bridged polysilsesquioxanes. A study by Saito et al. (2011) investigated its hydrolysis behavior using high-resolution 29Si nuclear magnetic resonance (NMR) spectroscopy. They found that hydrolysis of BTB under acidic conditions differs from that of organotrialkoxysilanes, revealing a preferential hydrolysis pattern in BTB which influences further hydrolysis processes (Saito et al., 2011).
Synthesis and Disproportionation Studies
Another research by Khrustaleva et al. (1987) focused on the synthesis and disproportionation of 1,4-bis(triethylsiloxybutoxytitanoxydimethylsilyl)benzenes, derived from 1,4-Bis(triethoxysilyl)benzene. They observed that the number of triethylsiloxy groups influences the thermal stability of oligomers (Khrustaleva et al., 1987).
Porous Silica Monoliths Development
Lehr et al. (2013) used 1,4-Bis(triethoxysilyl)benzene for the preparation of macro-/mesoporous silica monoliths. They utilized poly(ethylene glycol) to create a bicontinuous macroporosity and mesoporosity. These materials were characterized for their porosity and incorporation of silylarenes (Lehr et al., 2013).
Application in Hybrid Mesoporous Silisesquioxane
In the field of mesoporous materials, Kapoor et al. (2004) synthesized a highly ordered mesoporous benzene-silica composite using 1,4-bis(triethoxysilyl)benzene. This composite exhibited molecular-scale periodicity in its pore wall, demonstrating the versatility of 1,4-bis(triethoxysilyl)benzene in creating complex mesostructures (Kapoor et al., 2004).
VOC Adsorption by Polysilsesquioxanes
Dąbrowski et al. (2007) developed ethylene and phenylene bridged polysilsesquioxane xerogels using 1,4-bis(triethoxysilyl)benzene. These xerogels, functionalized with amine and thiol groups, showed significant adsorption capacity for volatile organic compounds (VOCs), highlighting the potential of 1,4-bis(triethoxysilyl)benzene in environmental applications (Dąbrowski et al., 2007).
Development of Proton-Conducting Membranes
Aparicio et al. (2005) synthesized hybrid membranes using 1,4-bis(triethoxysilyl)benzene, demonstrating its utility in creating proton-conducting materials. These membranes exhibited high water adsorption capacity and stable proton conductivity, essential for fuel cell applications (Aparicio et al., 2005).
Polysilsesquioxane Synthesis via Thermal Polycondensation
Cerveau et al. (2002) explored the polycondensation reaction of 1,4-bis(trihydroxysilyl)benzene and compared it with 1,4-bis(trimethoxysilyl)benzene for polysilsesquioxane synthesis. Their findings provide insights into the synthesis of highly polycondensed non-porous solids with nano and micro-scale organization (Cerveau et al., 2002).
Electroluminescent Device Applications
Zhang et al. (2004) synthesized novel hole-transporting molecules using 1,4-bis(carbazolyl)benzene, a derivative of 1,4-Bis(triethoxysilyl)benzene. These compounds showed promise for use in organic electroluminescent (EL) devices due to their high thermal stability and reversible redox processes (Zhang et al., 2004).
Inifer Mechanism in Cationic Polymerizations
Dittmer et al. (1992) studied 1,4-Bis(1-methoxy-1-methylethyl)benzene, a variant of 1,4-Bis(triethoxysilyl)benzene, as an inifer (initiator/transfer agent) for cationic polymerizations. This research provided insights into the ion formation mechanism in cationic polymerization processes (Dittmer et al., 1992).
Porous Organic Polymers for Iodine Capture
Xiong et al. (2019) developed carbazole-based porous organic polymers using 1,4-bis(chloromethyl)-benzene, showing an efficient method for iodine vapor adsorption. This study indicates the potential of 1,4-Bis(triethoxysilyl)benzene derivatives in environmental remediation applications (Xiong et al., 2019).
properties
IUPAC Name |
triethoxy-(4-triethoxysilylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNCOSWWOMZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
158530-97-3 | |
Record name | 1,4-Bis(triethoxysilyl)benzene homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158530-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10467564 | |
Record name | 1,4-Bis(triethoxysilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(triethoxysilyl)benzene | |
CAS RN |
2615-18-1 | |
Record name | 1,4-Bis(triethoxysilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(triethoxysilyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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